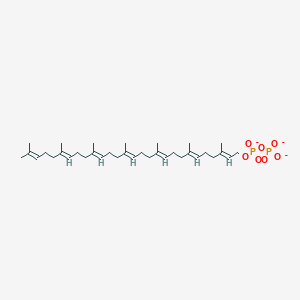

All-trans-heptaprenyl diphosphate(3-)

Description

Contextualization within Isoprenoid Biosynthesis Pathways

Isoprenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon precursor isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov Organisms utilize two primary pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway and the non-mevalonate or 1-deoxy-D-xylulose-5-phosphate (DOXP/MEP) pathway. asm.org Many bacteria and some parasites, including the pathogen Toxoplasma gondii, rely on the non-mevalonate pathway, which is absent in humans. nih.govnih.gov

The synthesis of all-trans-heptaprenyl diphosphate occurs downstream of IPP and DMAPP formation. The process involves the sequential condensation of four molecules of IPP with one molecule of (2E,6E)-farnesyl diphosphate (FPP), a C15 isoprenoid. wikipedia.org This chain elongation reaction is catalyzed by a specific class of enzymes known as polyprenyl diphosphate synthases. hmdb.ca

Significance as a Central Metabolic Intermediate in Biological Systems

The primary significance of all-trans-heptaprenyl diphosphate lies in its role as the direct precursor to the isoprenoid side chains of menaquinone-7 (B21479) (MK-7) and, in some organisms, ubiquinone-7 (UQ-7). cortland.edu These quinones are vital components of the electron transport chain, playing a crucial role in cellular respiration by transferring electrons. nih.gov The length of the isoprenoid tail, determined by the specific polyprenyl diphosphate synthase of an organism, is critical for anchoring the quinone within the cell membrane. hmdb.ca

Detailed Research Findings

Extensive research has elucidated the enzymatic machinery and metabolic context of all-trans-heptaprenyl diphosphate.

The key enzyme responsible for the synthesis of all-trans-heptaprenyl diphosphate is heptaprenyl diphosphate synthase (EC 2.5.1.30). wikipedia.org This enzyme belongs to the family of transferases and catalyzes the following reaction:

(2E,6E)-farnesyl diphosphate + 4 isopentenyl diphosphate ⇌ all-trans-heptaprenyl diphosphate + 4 diphosphate wikipedia.org

Table 1: Synthesis of All-trans-Heptaprenyl Diphosphate

| Enzyme | Substrates | Product |

|---|---|---|

| Heptaprenyl Diphosphate Synthase | (2E,6E)-Farnesyl diphosphate, Isopentenyl diphosphate | All-trans-heptaprenyl diphosphate |

In some bacteria, such as Bacillus subtilis, the heptaprenyl diphosphate synthase is a heterodimeric enzyme composed of two different subunits. nih.gov In contrast, the enzyme in Toxoplasma gondii, known as TgCoq1, is functional as a single subunit. asm.org The structure of these synthases, particularly the size and nature of the amino acid residues within the active site, determines the final length of the polyprenyl chain. nih.gov

Once synthesized, all-trans-heptaprenyl diphosphate is utilized by other enzymes to form the final quinone products. For menaquinone-7 synthesis, the heptaprenyl group is transferred to 1,4-dihydroxy-2-naphthoate. For ubiquinone-7 synthesis, the heptaprenyl group is attached to a precursor of the benzoquinone ring. nih.govcortland.edu

Table 2: Utilization of All-trans-Heptaprenyl Diphosphate

| Product | Precursor Molecule | Organism Example |

|---|---|---|

| Menaquinone-7 (MK-7) | 1,4-dihydroxy-2-naphthoate | Bacillus subtilis |

| Ubiquinone-7 (UQ-7) | Benzoquinone precursor | Toxoplasma gondii |

Research has also highlighted the consequences of dysregulation in the metabolism of all-trans-heptaprenyl diphosphate. Studies in Bacillus subtilis have shown that the accumulation of this intermediate, due to the inactivation of enzymes that utilize it, can lead to increased sensitivity to the antibiotic bacitracin. nih.gov This suggests that the cellular concentration of all-trans-heptaprenyl diphosphate is tightly regulated and that its accumulation can have detrimental effects on bacterial cell wall synthesis and resistance mechanisms. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C35H57O7P2-3 |

|---|---|

Molecular Weight |

651.8 g/mol |

IUPAC Name |

[[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenoxy]-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C35H60O7P2/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-41-44(39,40)42-43(36,37)38/h15,17,19,21,23,25,27H,9-14,16,18,20,22,24,26,28H2,1-8H3,(H,39,40)(H2,36,37,38)/p-3/b30-17+,31-19+,32-21+,33-23+,34-25+,35-27+ |

InChI Key |

LSJLEXWXRKTZAJ-YUIIPXGZSA-K |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C |

Origin of Product |

United States |

Biosynthesis Pathways of All Trans Heptaprenyl Diphosphate

Fundamental Precursors: Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP)

All isoprenoids, a vast and diverse class of natural products, are synthesized from two universal five-carbon precursors: Isopentenyl Diphosphate (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). nih.govnih.gov These molecules serve as the fundamental building blocks for the assembly of more complex polyprenyl chains. The biosynthesis of IPP and DMAPP occurs through two distinct and independent metabolic routes: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. figshare.comwikipedia.org

The Mevalonate (MVA) pathway is an essential metabolic route for the production of IPP and DMAPP in eukaryotes (including mammals and fungi), archaea, and the cytoplasm of plants. wikipedia.orgnih.govresearchgate.net The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govtaylorandfrancis.com The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step of the pathway. wikipedia.orgnih.gov

Following its formation, mevalonate undergoes two sequential phosphorylation steps, consuming ATP, to yield 5-diphosphomevalonate. researchgate.net A final ATP-dependent decarboxylation reaction converts 5-diphosphomevalonate into Isopentenyl Diphosphate (IPP). wikipedia.orgnih.gov The enzyme Isopentenyl Diphosphate Isomerase (IDI) then catalyzes the reversible isomerization of IPP to its more electrophilic isomer, Dimethylallyl Diphosphate (DMAPP). researchgate.net

Table 1: Key Intermediates and Enzymes of the Mevalonate (MVA) Pathway

| Intermediate | Enzyme |

| Acetyl-CoA | Acetyl-CoA Acetyltransferase, HMG-CoA Synthase researchgate.net |

| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | HMG-CoA Reductase wikipedia.org |

| Mevalonate (MVA) | Mevalonate Kinase, Phosphomevalonate Kinase researchgate.nettaylorandfrancis.com |

| 5-Diphosphomevalonate | Diphosphomevalonate Decarboxylase researchgate.net |

| Isopentenyl Diphosphate (IPP) | Isopentenyl Diphosphate Isomerase (for conversion to DMAPP) researchgate.net |

| Dimethylallyl Diphosphate (DMAPP) | - |

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, represents an alternative route for IPP and DMAPP synthesis. nih.gov This pathway is predominantly found in most bacteria, green algae, and in the plastids of plants. figshare.comnih.govrsc.org It begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govresearchgate.net

Through a series of enzymatic steps involving intermediates such as 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP), the pathway ultimately produces 1-hydroxy-2-methyl-2-butenyl 4-diphosphate (HMBPP). researchgate.netrsc.org The final enzyme in the pathway, HMBPP reductase, simultaneously generates both IPP and DMAPP, often in a specific ratio. rsc.orgresearchgate.net This contrasts with the MVA pathway where a dedicated isomerase is essential to form DMAPP from IPP. nih.gov

Table 2: Key Intermediates and Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Intermediate | Enzyme |

| Pyruvate & Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) researchgate.net |

| 1-deoxy-D-xylulose 5-phosphate (DXP) | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) researchgate.net |

| 2-C-methyl-D-erythritol 4-phosphate (MEP) | MEP Cytidylyltransferase (MCT) researchgate.net |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | CDP-ME Kinase (CMK) researchgate.net |

| 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | MEcPP Synthase (MDS) researchgate.net |

| 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP) | HMBPP Synthase (HDS) rsc.org |

| 1-hydroxy-2-methyl-2-butenyl 4-diphosphate (HMBPP) | HMBPP Reductase (HDR) rsc.org |

| Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | - |

All-trans-Heptaprenyl Diphosphate Synthase (HepPPS) Catalysis (EC 2.5.1.30)

The assembly of the 35-carbon chain of heptaprenyl diphosphate is catalyzed by a single enzyme, All-trans-heptaprenyl diphosphate synthase (HepPPS), which is classified under the EC number 2.5.1.30. creative-enzymes.comwikipedia.org This enzyme belongs to the family of transferases, specifically those that transfer alkyl or aryl groups. wikipedia.org Its systematic name is (2E,6E)-farnesyl-diphosphate:isopentenyl-diphosphate farnesyltranstransferase (adding 4 isopentenyl units). qmul.ac.ukwikipedia.org

The synthesis of all-trans-heptaprenyl diphosphate is not built from the ground up by HepPPS. Instead, the enzyme utilizes a pre-existing C15 isoprenoid, (2E,6E)-farnesyl diphosphate (FPP), as the allylic primer or initiator substrate. cortland.eduwikipedia.org FPP itself is formed from the condensation of one molecule of DMAPP with two molecules of IPP, a reaction catalyzed by Farnesyl Diphosphate Synthase. wikipedia.orgnih.gov

(2E,6E)-Farnesyl diphosphate + 4 Isopentenyl diphosphate ⇌ All-trans-heptaprenyl diphosphate + 4 Diphosphate qmul.ac.ukwikipedia.org

This sequential addition elongates the C15 FPP chain to a C35 heptaprenyl diphosphate chain. hmdb.ca

The catalytic action of HepPPS is highly stereospecific. Each of the four condensation reactions proceeds in a manner that establishes a trans (or E) configuration at the newly formed double bond. creative-enzymes.comgenome.jpexpasy.org This stereochemical control is crucial for producing the final all-trans isomer of heptaprenyl diphosphate. wikipedia.org The mechanism involves an electrophilic addition where the growing allylic diphosphate chain adds to the double bond of IPP, followed by the elimination of a proton and the pyrophosphate group. researchgate.net Specifically, during the formation of the E-double bond, the pro-R hydrogen atom at the C2 position of the incoming IPP molecule is stereospecifically removed. nih.gov This ensures the precise geometry required for the biological function of the final molecule into which the heptaprenyl chain will be incorporated.

Inhibitors and Drug Targeting of All Trans Heptaprenyl Diphosphate Synthase

Identification and Characterization of Enzyme Inhibitors (e.g., Bisphosphonates)

Bisphosphonates, a class of compounds known for their ability to inhibit enzymes involved in isoprenoid biosynthesis, have emerged as prominent inhibitors of all-trans-heptaprenyl diphosphate (B83284) synthase. frontiersin.org These molecules are synthetic analogs of pyrophosphate and have been investigated for their antimicrobial properties.

In the context of the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis, a lipophilic bisphosphonate designated as BPH-1218 has been identified as a potent inhibitor of the parasite's all-trans-heptaprenyl diphosphate synthase, also known as TgCoq1. nih.govnih.govresearchgate.net Studies have demonstrated that BPH-1218 inhibits the growth of T. gondii at low nanomolar concentrations. nih.govnih.govorthobullets.com The characterization of this inhibitor revealed that its efficacy is directly linked to the inhibition of TgCoq1, as overexpression of the enzyme in the parasite leads to a significant reduction in the growth inhibition caused by the bisphosphonate. nih.govnih.govorthobullets.com

For the bacterium Staphylococcus aureus, a major human pathogen, N-alkyl analogs of zoledronate have been identified as effective inhibitors of its heptaprenyl diphosphate synthase (SaHepPS). core.ac.uknih.gov Research has shown that the inhibitory activity of these compounds is dependent on the length of the N-alkyl side chain, with those containing approximately a C6 alkyl side-chain being the most potent, exhibiting inhibition constants (Ki) in the nanomolar range (~200 nM). core.ac.uk

The following table summarizes the inhibitory activities of selected bisphosphonates against the all-trans-heptaprenyl diphosphate synthase of these pathogens.

| Inhibitor | Pathogen | Target Enzyme | Inhibitory Concentration |

| BPH-1218 | Toxoplasma gondii | TgCoq1 | Low nanomolar EC50 |

| N-alkyl zoledronate analogs (e.g., C6 side-chain) | Staphylococcus aureus | SaHepPS | Ki ≈ 200 nM |

Elucidation of Inhibitor Mechanism of Action and Binding Modes

The mechanism of action of bisphosphonates against all-trans-heptaprenyl diphosphate synthase has been elucidated through structural and kinetic studies. These inhibitors typically act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrates, farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP). nih.gov

In Staphylococcus aureus, the crystal structure of SaHepPS has provided insights into its inhibition. core.ac.uk The enzyme is a heterodimer, consisting of a catalytic subunit (SaHepPS-2) and a regulatory subunit (SaHepPS-1). core.ac.uk The catalytic subunit contains two highly conserved aspartate-rich motifs ("DDXXD") that are crucial for substrate binding and catalysis. core.ac.uk N-alkyl zoledronate analogs are competitive inhibitors of SaHepPS. nih.gov The length of the alkyl side-chain is a critical determinant of their inhibitory potency, suggesting that the side-chain occupies a hydrophobic pocket within the enzyme's active site. core.ac.uk

For Toxoplasma gondii, while a crystal structure of TgCoq1 with an inhibitor is not yet available, sequence analysis and homology modeling have provided clues about its active site. The presence of small amino acid residues, specifically serine and alanine, at positions that determine the length of the isoprenoid chain is a key feature of TgCoq1. nih.gov This differs from human farnesyl diphosphate synthase (FPPS), which has bulkier residues in these positions, restricting it to the synthesis of the shorter C15 FPP. nih.gov The smaller residues in TgCoq1 create a larger hydrophobic cavity, allowing for the synthesis of the longer C35 heptaprenyl diphosphate and also providing a basis for the design of selective inhibitors. nih.gov The bisphosphonate moiety of the inhibitors is believed to mimic the pyrophosphate group of the natural substrates, coordinating with magnesium ions in the active site and interacting with the aspartate-rich motifs. frontiersin.orgnih.gov

All-trans-Heptaprenyl Diphosphate Synthase as an Antimicrobial Drug Target

The essentiality of all-trans-heptaprenyl diphosphate synthase for the viability of various pathogens makes it an attractive target for the development of new antimicrobial drugs. nih.govnih.govcore.ac.uk Inhibition of this enzyme disrupts the synthesis of vital molecules, leading to metabolic arrest and cell death.

A crucial aspect of developing effective and safe antimicrobial agents is ensuring that the inhibitors are selective for the pathogen's enzyme over the host's counterparts. The differences in the active site architecture between the pathogen and human enzymes provide a basis for achieving this selectivity.

In the case of Toxoplasma gondii, the lipophilic bisphosphonate BPH-1218 has been shown to be selective for TgCoq1. A comparison of its inhibitory activity against TgCoq1 and the parasite's own farnesyl diphosphate synthase (TgFPPS) revealed that it is a more potent inhibitor of TgCoq1. nih.gov Furthermore, the structural differences in the chain-length-determining region between TgCoq1 (containing serine and alanine) and human FPPS (containing phenylalanine) suggest that inhibitors can be designed to specifically target the larger active site of the parasite's enzyme. nih.gov

For Staphylococcus aureus, the inhibition profile of N-alkyl zoledronate analogs against SaHepPS shows a different pattern compared to their activity against human FPPS. nih.gov While zoledronate itself is a potent inhibitor of human FPPS, it shows weak activity against SaHepPS. nih.gov Conversely, the N-alkyl analogs with longer side chains are potent inhibitors of SaHepPS. nih.gov Interestingly, the inhibition pattern of these lipophilic bisphosphonates against SaHepPS is more similar to that observed for human geranylgeranyl diphosphate synthase (GGPPS), suggesting that the active site of SaHepPS has features that are distinct from human FPPS. nih.gov

The inhibition of all-trans-heptaprenyl diphosphate synthase has shown significant therapeutic potential against specific pathogens in preclinical models.

Toxoplasma gondii: The lipophilic bisphosphonate BPH-1218 has demonstrated remarkable efficacy in a mouse model of toxoplasmosis. nih.govnih.govorthobullets.com Treatment with BPH-1218 protected mice from a lethal infection with T. gondii, highlighting the in vivo therapeutic potential of targeting TgCoq1. nih.govnih.govorthobullets.com The inhibition of this enzyme leads to a disruption in the parasite's mitochondrial activity, which is essential for its survival. nih.gov These findings strongly support the development of TgCoq1 inhibitors as a novel chemotherapy for toxoplasmosis. nih.govnih.govresearchgate.net

Staphylococcus aureus: The heptaprenyl diphosphate synthase of S. aureus is essential for the biosynthesis of menaquinone (vitamin K2), a critical component of the bacterial electron transport chain. core.ac.uk Inhibition of SaHepPS by N-alkyl zoledronate analogs leads to a modest inhibition of S. aureus cell growth. core.ac.uk This growth inhibition can be partially reversed by the addition of menaquinone-7 (B21479) to the growth medium, confirming that SaHepPS is indeed the target. core.ac.uk The correlation between the inhibition of the enzyme and the inhibition of bacterial growth suggests that targeting SaHepPS is a viable strategy for developing new antibiotics against S. aureus. core.ac.uk

Analytical Methodologies for Quantitative and Qualitative Assessment of Polyprenyl Diphosphates

Chromatographic Techniques for Separation and Characterization

Chromatography is a cornerstone for the separation of polyprenyl diphosphates from complex mixtures. The choice of technique depends on the specific analytical goal, whether it is for qualitative characterization or precise quantification.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the analysis and purification of polyprenyl diphosphates. nih.govnih.gov This method separates molecules based on their hydrophobicity. youtube.com The stationary phase is nonpolar (e.g., C18), while the mobile phase is a more polar aqueous-organic mixture. youtube.com

Procedures have been developed to cleanly separate various phosphorylated isoprenoids, including dimethylallyl diphosphate (B83284) (C5) up to farnesylgeranyl diphosphate (C25), on a C18 column. nih.gov Separation is typically achieved using a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased. nih.govchromatographyonline.com Common mobile phase components include acetonitrile and an aqueous buffer like ammonium bicarbonate (NH₄HCO₃). nih.gov This approach allows for the direct analysis of phosphorylated isoprenoids in extracts without requiring prior hydrolysis of the phosphate groups. nih.gov For analyses coupled with mass spectrometry, volatile buffers such as formic acid or ammonium hydroxide are essential. chromatographyonline.comsielc.com

A specific LC-MS/MS method for the quantification of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP) utilizes a reversed-phase C18 column with a mobile phase consisting of 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water and 0.1% ammonium hydroxide in an acetonitrile/methanol mixture. nih.govnih.gov

Table 1: Exemplary HPLC Conditions for Polyprenyl Diphosphate Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 nih.gov | Reversed-Phase ACCQ-TAG Ultra C18 (1.7 µm, 100 mm × 2.1 mm) nih.govnih.gov |

| Mobile Phase A | 25 mM Ammonium Bicarbonate (NH₄HCO₃) nih.gov | 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide in Water nih.govnih.gov |

| Mobile Phase B | Acetonitrile nih.gov | 0.1% Ammonium Hydroxide in Acetonitrile/Methanol (75/25) nih.govnih.gov |

| Elution Type | Gradient nih.gov | Gradient nih.govnih.gov |

| Application | Separation of C5-C25 polyprenyl diphosphates nih.gov | Quantification of GPP, FPP, and GGPP in biological matrices nih.govnih.gov |

Thin-layer chromatography is a valuable technique for the rapid, qualitative analysis of the products of enzymatic reactions involving polyprenyl diphosphates. For instance, the product of the reaction catalyzed by heptaprenyl diphosphate synthase (Coq1), a C35 isoprenoid, can be analyzed by reverse-phase TLC after dephosphorylation. nih.gov This method allows for the separation and identification of the product by comparing its migration to known standards of various chain lengths. nih.gov

A non-radioactive TLC-based assay has also been developed for determining the products of isoprenyl diphosphate synthase (IDS) activity. In this method, the enzymatic reaction products (prenyl diphosphates) are first hydrolyzed to their corresponding prenyl alcohols. The mixture is then spotted on a silica gel TLC plate and developed in a suitable mobile phase. The separated prenyl alcohol spots are visualized by exposing the plate to iodine vapors in a sealed chamber. nih.gov The resulting spots can be documented and quantified relative to standards using imaging software. nih.gov For further confirmation, the spots can be scraped from the plate, the compound eluted, and analyzed by mass spectrometry. nih.gov

Mass Spectrometry (MS) Approaches for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the sensitive and specific quantification of polyprenyl diphosphates in biological samples. nih.govelsevierpure.com The inherent challenge in analyzing these compounds is their low concentration in mammalian cells, plasma, and tissues, along with the presence of interfering endogenous molecules. nih.gov

LC-MS/MS methods are typically performed using an electrospray ionization (ESI) source operated in the negative ion mode, as this is well-suited for detecting the anionic phosphate groups. nih.govelsevierpure.com Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov

For example, a sensitive LC-MS/MS method for GPP, FPP, and GGPP has been developed with a lower limit of quantification (LLOQ) of 0.04 ng/mL in biological matrices. nih.govnih.gov This method demonstrated high accuracy (85–115%) and precision (<15%) and was successfully applied to measure the basal concentrations of these isoprenoids in human plasma and various cancer cell lines. nih.govnih.gov In another study, a multi-modal C18 column was used to separate five different pyrophosphates (including GPP, FPP, and GGPP) in plasma within 10 minutes prior to MS/MS detection. elsevierpure.com

Table 2: LC-MS/MS Parameters for Polyprenyl Pyrophosphate Quantification

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.govelsevierpure.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Mobile Phase Example | A: 10 mM NH₄HCO₃ and 0.05% triethylamine in water; B: 0.1% triethylamine in 80% acetonitrile | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL for GPP, FPP, GGPP | nih.govnih.gov |

| Application | Quantification in human plasma and cancer cell lines | nih.govnih.gov |

Radiochemical Assays for Enzymatic Activity Measurement

Radiochemical assays are a classic and highly sensitive method for determining the activity of enzymes involved in polyprenyl diphosphate synthesis, such as heptaprenyl diphosphate synthase. These assays measure the incorporation of a radiolabeled substrate into the product over time.

A common approach for assaying heptaprenyl diphosphate synthase involves using a radiolabeled form of isopentenyl diphosphate (IPP), such as [4-¹⁴C]IPP, as a cosubstrate along with an allylic diphosphate primer like farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GGPP). nih.gov The enzyme catalyzes the condensation of the radiolabeled IPP units onto the allylic primer. nih.gov The reaction is stopped, and the radiolabeled polyprenyl diphosphate product, which is lipophilic, is separated from the unreacted, water-soluble [¹⁴C]IPP by solvent extraction (e.g., with butanol). nih.gov The amount of radioactivity incorporated into the organic phase is then measured using a scintillation counter, which directly correlates with the enzymatic activity. The identity of the product can be confirmed by techniques like TLC. nih.gov

Advanced Quantification Strategies in Complex Biological Matrices

The quantification of low-abundance polyprenyl diphosphates like all-trans-heptaprenyl diphosphate in complex biological matrices such as plasma, cells, or tissues requires highly sensitive and specific analytical methods. nih.gov Modern LC-MS/MS techniques represent the gold standard for this purpose. nih.govnih.gov

The main challenges include achieving sufficient sensitivity to detect endogenous levels and ensuring chromatographic separation from isobaric interferences. nih.gov The development of a robust bioanalytical method involves careful optimization of several factors:

Sample Preparation: Efficient extraction of the target analytes from the matrix while removing proteins and other interfering substances is critical. This may involve protein precipitation followed by liquid-liquid or solid-phase extraction.

Chromatography: Utilizing ultra-high performance liquid chromatography (UPLC) systems with sub-2-µm particle columns can provide superior resolution and shorter run times. nih.govnih.gov The mobile phase composition, including pH and additives like ammonium hydroxide or triethylamine, is optimized to achieve good peak shape and retention. nih.govelsevierpure.com

Mass Spectrometry: High-sensitivity tandem quadrupole mass spectrometers are used for detection. nih.gov The optimization of MS parameters, including precursor and product ion selection for MRM transitions, is crucial for achieving the required specificity and sensitivity. nih.gov

Validated methods for other polyprenyl pyrophosphates in human plasma and cancer cells have achieved LLOQs in the low picogram-per-milliliter range (e.g., 0.04 ng/mL), demonstrating the feasibility of accurately measuring these key metabolites in biological systems. nih.govnih.gov

Comparative and Evolutionary Biology of All Trans Heptaprenyl Diphosphate Metabolism

Cross-Domain Analysis of HepPPS and Related Pathways (Bacteria, Archaea, Eukaryotes)

The biosynthesis of isoprenoids, a vast and ancient class of natural products, is fundamental to all life. A key step in this process is the sequential condensation of isopentenyl diphosphate (B83284) (IPP) units, catalyzed by isoprenyl diphosphate synthases (IDSs). Heptaprenyl diphosphate synthase (HepPPS) is a specific type of IDS that produces the 35-carbon (C35) molecule, all-trans-heptaprenyl diphosphate. This molecule serves as a precursor for the side chains of vital compounds like ubiquinone-7 (UQ-7) and menaquinone-7 (B21479) (MK-7), which are essential components of electron transport chains.

A cross-domain analysis reveals distinct patterns in the utilization and synthesis of polyprenyl diphosphates, including the C35 chain produced by HepPPS.

Bacteria: Many bacteria utilize the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway for IPP biosynthesis. pnas.orgresearchgate.net They possess a range of IDSs to produce polyprenyl chains of various lengths for quinone biosynthesis. For instance, Bacillus subtilis contains a HepPPS (PcrB) involved in the synthesis of the C35 side chain for menaquinone. nih.gov The distribution of the mevalonate (B85504) (MVA) pathway, the alternative to the DXP pathway, is sporadic in bacteria, often suggesting acquisition through horizontal gene transfer. oup.com

Archaea: Archaea are unique in their membrane composition, which consists of ether-linked isoprenoid lipids. nih.gov They primarily use the MVA pathway for isoprenoid precursor synthesis. pnas.orgresearchgate.net While the synthesis of very long-chain polyprenyls for membrane lipids is central, the specific prevalence and role of HepPPS are less universally defined compared to its function in bacterial quinone synthesis. The enzymes in Archaea are geared towards producing the geranylgeranyl diphosphate (GGPP) units that form the core of their membrane lipids. nih.gov

Eukaryotes: Eukaryotes typically utilize the MVA pathway, similar to Archaea. nih.gov The discovery of a HepPPS (Coq1) in the opportunistic pathogen Toxoplasma gondii, a unicellular eukaryote, highlights its importance. illinois.edunih.gov In T. gondii, TgCoq1 is a mitochondrial enzyme essential for producing the C35 heptaprenyl diphosphate required for UQ-7 synthesis. illinois.edunih.gov In plants like Arabidopsis thaliana, a cis,trans-mixed heptaprenyl diphosphate synthase (AtHEPS) has been identified, which may be involved in producing short-chain betulaprenols, particularly in response to abiotic stress. tohoku.ac.jpnih.gov

The following table summarizes the distribution of key isoprenoid biosynthesis pathways and the role of different polyprenyl diphosphate products across the three domains of life.

Table 1: Distribution of Isoprenoid Biosynthesis Pathways and Polyprenyl Products| Feature | Bacteria | Archaea | Eukaryotes |

|---|---|---|---|

| Primary IPP Pathway | Deoxyxylulose 5-phosphate (DXP) | Mevalonate (MVA) | Mevalonate (MVA) |

| Secondary IPP Pathway | MVA (sporadic, via HGT) | - | DXP (in plastids of photosynthetic eukaryotes) |

| Primary Use of C35 (Heptaprenyl) | Menaquinone-7 (MK-7) side chain | Less common | Ubiquinone-7 (UQ-7) side chain |

| Other Key Polyprenyls | Varies (e.g., C40 for MK-8) | C20 (GGPP) for membrane lipids | C15 (FPP) for sterols, C20 for diterpenes |

Phylogenetic Analysis of HepPPS and the Isoprenyl Diphosphate Synthase Family

Isoprenyl diphosphate synthases (IDSs), also known as prenyltransferases, are a ubiquitous family of enzymes responsible for elongating isoprenoid chains. nih.gov These enzymes evolved from a common ancestor and have diversified to produce products of varying lengths, from the C10 geranyl diphosphate to long-chain polymers with over 100 carbons. Phylogenetic analyses of IDSs reveal several distinct clusters and provide insight into their evolutionary history. nih.gov

HepPPS belongs to the family of trans-IDSs. Structural and sequence analyses have identified highly conserved regions within these enzymes, including two characteristic aspartate-rich motifs, DDXX(XX)D, which are crucial for binding the substrates and the divalent metal ion cofactor (typically Mg²⁺). nih.gov

Phylogenetic trees constructed from the amino acid sequences of various IDSs show a clear segregation into distinct groups:

Short-Chain Synthases: Enzymes like farnesyl diphosphate (FPP) synthase (C15) and geranylgeranyl diphosphate (GGPP) synthase (C20) form well-defined clades.

Long-Chain Synthases: Enzymes that produce longer polyprenyl chains, including hexaprenyl (C30), heptaprenyl (C35), and octaprenyl (C40) diphosphate synthases, also cluster together. nih.gov

Domain-Specific Clustering: Within these groups, there is often a further separation between enzymes from prokaryotes (Bacteria and Archaea) and those from eukaryotes, suggesting early divergence and subsequent evolution within each domain. nih.gov

For example, a phylogenetic comparison of the HepPPS from Toxoplasma gondii (TgCoq1) shows that it groups with other long-chain synthases and is most closely related to enzymes from other apicomplexan parasites. nih.gov The evolution of new functions within the IDS family appears to be a recurring theme. Studies have shown that terpene synthases (TPSs), which create the vast diversity of cyclic and acyclic terpenoid skeletons, have evolved from IDS ancestors multiple times. pnas.orgnih.govresearchgate.net This functional diversification is often enabled by gene duplication followed by changes in key residues that alter the reaction outcome from simple chain elongation to complex cyclization reactions.

Evolutionary Trajectories of Isoprenoid Biosynthesis Pathways

The universal isoprenoid precursor, isopentenyl diphosphate (IPP), is synthesized by two distinct and non-homologous metabolic pathways: the mevalonate (MVA) pathway and the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the methylerythritol 4-phosphate (MEP) pathway. pnas.orgnih.gov The evolutionary history of these pathways is complex and central to understanding the metabolic diversification of life.

The Mevalonate (MVA) Pathway: This pathway is considered the more ancient of the two. Phylogenetic data suggest it is the ancestral pathway in Archaea and Eukaryotes. pnas.orgnih.gov Its widespread presence in Archaea is consistent with its role in synthesizing the isoprenoid lipids that form their unique cell membranes. pnas.org Although once thought to be absent from bacteria, the MVA pathway is found in a number of bacterial phyla, though its distribution is patchy, suggesting it was present in the last universal common ancestor (LUCA) but subsequently lost in many bacterial lineages or reacquired via horizontal gene transfer. oup.comnih.gov

The Deoxyxylulose 5-Phosphate (DXP) Pathway: This pathway is predominant in Bacteria. researchgate.net Eukaryotes that possess plastids, such as plants and algae, also have the DXP pathway, which they acquired from the cyanobacterial ancestor of plastids via endosymbiosis. pnas.org This pathway operates within the plastids to produce isoprenoids like carotenoids and the side chain of chlorophyll.

The evolution of these pathways was not strictly linear. The genomes of many organisms show a mosaic pattern of genes from both pathways, a result of extensive horizontal gene transfer (HGT) among prokaryotes. pnas.orgnih.gov This suggests that selection acts on the pathway as a whole to maintain isoprenoid production, allowing for the replacement of individual enzymes by foreign ones. pnas.org

Table 2: Comparison of the MVA and DXP Isoprenoid Biosynthesis Pathways

| Characteristic | Mevalonate (MVA) Pathway | Deoxyxylulose 5-Phosphate (DXP) Pathway |

|---|---|---|

| Starting Materials | Acetyl-CoA (3 molecules) | Pyruvate (B1213749) and Glyceraldehyde 3-phosphate |

| Key Intermediate | Mevalonic acid | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| Primary Domain(s) | Archaea, Eukaryotes (cytosol) | Bacteria, Eukaryotic plastids |

| Proposed Origin | Likely ancestral to all three domains | Germane to eubacteria |

| ATP Consumption | 3 ATP per IPP | 2 ATP, 1 CTP per IPP |

| Reductant Used | 2 NADPH | 1 NADPH |

Implications for the "Lipid Divide" Hypothesis and Horizontal Gene Transfer Events

The evolution of isoprenoid biosynthesis has profound implications for two major concepts in microbial evolution: the "lipid divide" and the role of horizontal gene transfer (HGT).

The Lipid Divide Hypothesis: One of the most fundamental distinctions between the domains of life is the chemical composition of their cell membranes. Bacteria and Eukaryotes have membranes made of fatty acids linked to a glycerol-3-phosphate (G3P) backbone by ester bonds. In contrast, Archaea possess membranes composed of isoprenoid chains linked to glycerol-1-phosphate (G1P) by ether bonds. nih.govbiorxiv.org This stark dichotomy is known as the "lipid divide."

The MVA pathway, which is dominant in Archaea, is directly responsible for producing the isoprenoid building blocks of their membranes. The antiquity of this pathway suggests that the last universal common ancestor (LUCA) may have had membranes containing isoprenoids. nih.gov The nature of LUCA's membrane remains a subject of intense debate, with one leading hypothesis suggesting it possessed a "mixed" heterochiral membrane containing both types of lipids. nih.govbiorxiv.org The discovery of bacteria in the FCB (Fibrobacteres-Chlorobi-Bacteroidetes) superphylum that possess genes for synthesizing archaeal-like ether lipids provides potential support for the stability of such mixed membranes over evolutionary time, challenging the absoluteness of the divide. researchgate.net

Horizontal Gene Transfer (HGT) Events: HGT, the movement of genetic material between unrelated organisms, has been a major force in the evolution of isoprenoid biosynthesis. nih.govnih.gov The scattered distribution of MVA pathway genes among bacteria is a primary piece of evidence for HGT. oup.comnih.gov Phylogenetic analyses confirm that many bacterial MVA genes were likely acquired from archaeal or other bacterial donors. oup.com

Similarly, HGT has influenced the DXP pathway. While this pathway was likely acquired by eukaryotes through the endosymbiosis of a cyanobacterium, subsequent HGT events between different bacterial lineages appear to have further shaped the evolution of the pathway in plants. pnas.org The constant exchange of these crucial metabolic genes highlights the plasticity of microbial genomes and shows that metabolic pathways can be assembled and modified with genes from diverse evolutionary sources. nih.gov This complicates efforts to reconstruct a simple, linear evolutionary history based solely on vertical descent.

Q & A

Q. What is the biosynthetic role of all-trans-heptaprenyl diphosphate(3−) in isoprenoid metabolism, and how can its activity be tracked in microbial systems?

All-trans-heptaprenyl diphosphate(3−) serves as a substrate for heptaprenylglyceryl phosphate synthase (EC 2.5.1.n9), catalyzing the transfer of a heptaprenyl group to sn-glycerol 1-phosphate during lipid biosynthesis . To track its activity, researchers can use isotopic labeling (e.g., ¹⁴C or ³H) of the prenyl chain combined with liquid chromatography-mass spectrometry (LC-MS) for quantification in cellular extracts . Monitoring downstream products like sn-3-O-heptaprenylglycerol 1-phosphate via enzymatic assays or thin-layer chromatography (TLC) is also recommended.

Q. What analytical methods are most reliable for quantifying all-trans-heptaprenyl diphosphate(3−) in complex biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is optimal for specificity and sensitivity, particularly when using reverse-phase columns to separate isoprenoid intermediates . For validation, internal standards (e.g., deuterated analogs) should be spiked into samples to correct for matrix effects. Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity but requires high-purity isolation, achievable via solid-phase extraction or preparative TLC .

Q. How does all-trans-heptaprenyl diphosphate(3−) interact with the methylerythritol phosphate (MEP) pathway in bacterial systems?

The MEP pathway generates isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are elongated via prenyltransferases to form longer-chain polyprenyl diphosphates like all-trans-heptaprenyl diphosphate(3−) . Knockout studies of idi (isopentenyl-diphosphate isomerase) or crtE (prenyltransferase) genes in model organisms (e.g., Rhodobacter palustris) can reveal metabolic flux disruptions. Transcriptional profiling (qRT-PCR) of MEP pathway genes under stress conditions (e.g., salt stress) may further elucidate regulatory links .

Q. What purification strategies are effective for isolating all-trans-heptaprenyl diphosphate(3−) from enzymatic reaction mixtures?

Hydrophobic interaction chromatography (HIC) using butyl-sepharose resins efficiently separates polyprenyl diphosphates from polar contaminants. For labile compounds, avoid prolonged exposure to acidic conditions; instead, use neutral pH buffers with 2–5% n-butanol to enhance solubility. Confirm purity via MALDI-TOF MS or UV-Vis spectroscopy (absorption at 210–220 nm for conjugated diphosphates) .

Advanced Research Questions

Q. How can structural studies resolve conflicting kinetic data on heptaprenylglyceryl phosphate synthase’s affinity for all-trans-heptaprenyl diphosphate(3−)?

X-ray crystallography of the enzyme-substrate complex can identify active-site residues critical for binding. Mutagenesis (e.g., alanine scanning) of conserved motifs (e.g., DDXXD for prenyltransferases) followed by stopped-flow kinetic assays may clarify discrepancies in reported Kₘ values . Molecular dynamics simulations can further model substrate orientation and electrostatic interactions under varying pH or ionic conditions .

Q. What experimental designs address contradictions in the substrate specificity of polyprenyltransferases toward all-trans-heptaprenyl diphosphate(3−) across homologs?

Comparative studies using heterologously expressed enzymes from diverse species (e.g., E. coli vs. archaeal homologs) can identify species-specific adaptations. Competitive inhibition assays with shorter-chain polyprenyl diphosphates (e.g., farnesyl or geranylgeranyl derivatives) and cross-linking/mass spectrometry (CL-MS) can map binding-pocket flexibility .

Q. How do oxidative stress conditions influence the stability and metabolic turnover of all-trans-heptaprenyl diphosphate(3−) in vivo?

ROS (reactive oxygen species) scavenging assays (e.g., DCFH-DA fluorescence) paired with ¹³C metabolic flux analysis can quantify oxidative damage to prenyl chains . Supplementation with antioxidants (e.g., glutathione) or knockout of peroxidases (e.g., katG) in model organisms may reveal protective mechanisms. Lipidomic profiling under hypoxia vs. hyperoxia conditions is advised .

Q. What computational tools predict the metabolic consequences of perturbing all-trans-heptaprenyl diphosphate(3−) biosynthesis in synthetic pathways?

Constraint-based metabolic modeling (e.g., COBRA Toolbox) integrated with genome-scale reconstructions can simulate flux redistribution upon enzyme inhibition or overexpression . Machine learning algorithms trained on -omics datasets (e.g., transcriptomics, proteomics) may identify compensatory pathways or toxicity thresholds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.